3-amino-N,N-diethyl-4,5-dimethoxybenzamide structural analogues
3-amino-N,N-diethyl-4,5-dimethoxybenzamide structural analogues
An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide Structural Analogues
Abstract
Substituted benzamides represent a class of privileged structures in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This guide focuses on the chemical scaffold of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, a compound situated at the intersection of several pharmacologically active families. While this specific molecule is not extensively documented, its constituent moieties—the substituted aniline ring and the diethylbenzamide group—are well-characterized pharmacophores. This whitepaper provides a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of its structural analogues. We will explore synthetic pathways, propose strategic molecular modifications based on established medicinal chemistry principles, and outline detailed protocols for assessing potential biological activity, thereby creating a roadmap for navigating this promising chemical space.
Chapter 1: The Core Scaffold: A Pharmacophoric Deconstruction
The therapeutic potential of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. The hypothetical lead compound, 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, can be dissected into two primary regions, each with predictable contributions to its overall pharmacodynamic and pharmacokinetic profile.
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The Substituted Aromatic Core (The "Eastern" Region): The 1,2,4,5-tetrasubstituted benzene ring is rich in functionality. The 3-amino group provides a locus for hydrogen bonding and can act as a key recognition element for receptor binding. The 4,5-dimethoxy groups significantly influence the electron density of the ring and can participate in hydrogen bonding as acceptors. This substitution pattern is reminiscent of certain classes of dopamine and serotonin receptor ligands.
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The N,N-Diethylamide Linker (The "Western"Region): The benzamide linkage is a stable, metabolically robust bioisostere of an ester or a reverse amide. The N,N-diethyl group provides a lipophilic handle that can influence membrane permeability and engage with hydrophobic pockets within a target protein. The tertiary amide is a hydrogen bond acceptor, and the restricted rotation around the aryl-carbonyl and carbonyl-nitrogen bonds imparts a degree of conformational rigidity to the molecule.
This modular nature allows for a systematic analogue design strategy, where modifications to one region can be made while holding the other constant to probe structure-activity relationships (SAR).
Chapter 2: General Synthetic Strategies
A robust and flexible synthetic route is paramount for generating a library of analogues. The most logical approach to the core scaffold and its derivatives involves a convergent synthesis culminating in an amide bond formation.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the amide bond, leading back to a substituted benzoic acid and diethylamine. The substituted benzoic acid can be derived from a commercially available starting material, such as 3,4-dimethoxybenzoic acid, through a nitration and subsequent reduction sequence.
Caption: Retrosynthetic pathway for the core scaffold.
Experimental Protocol: Synthesis of 3-amino-4,5-dimethoxybenzoic acid
This protocol details the synthesis of the key carboxylic acid intermediate.
Step 1: Nitration of 4,5-dimethoxybenzoic acid
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To a stirred solution of 4,5-dimethoxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
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After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Collect the resulting precipitate (3-nitro-4,5-dimethoxybenzoic acid) by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 2: Reduction of the Nitro Group
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Suspend the 3-nitro-4,5-dimethoxybenzoic acid (1.0 eq) in ethanol.
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) to the suspension.
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Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
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After cooling to room temperature, concentrate the mixture under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 3-amino-4,5-dimethoxybenzoic acid.
Experimental Protocol: Amide Coupling
The final amide formation can be achieved through several reliable methods. The activation of the carboxylic acid is key to an efficient reaction with the secondary amine, diethylamine. One common method involves converting the acid to an acyl chloride.[1]
Step 1: Formation of the Acyl Chloride
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Suspend 3-amino-4,5-dimethoxybenzoic acid (1.0 eq) in dichloromethane (DCM).
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Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).[2]
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Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
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Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
Step 2: Reaction with Diethylamine
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Dissolve the crude acyl chloride in dry DCM and cool to 0 °C.
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Add a solution of diethylamine (2.2 eq) and triethylamine (1.5 eq, as an acid scavenger) in DCM dropwise.
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Stir the reaction mixture at room temperature for 12-16 hours.
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Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the final compound.
Chapter 3: Design and Synthesis of Structural Analogues
The following sections outline strategic modifications to the core scaffold to probe the SAR and optimize for potential biological activity.
Modifications of the Aromatic Ring
| Modification Type | Example Analogue(s) | Rationale | Synthetic Adaptation |
| Positional Isomerism | 2-amino-4,5-dimethoxy...; 4-amino-2,3-dimethoxy... | To explore the optimal spatial arrangement of functional groups for receptor interaction. | Begin with isomeric starting materials (e.g., 2,3-dimethoxybenzoic acid). |
| Methoxy Group Bioisosteres | 3-amino-4-hydroxy-5-methoxy...; 3-amino-4-fluoro-5-methoxy... | To probe the role of hydrogen bonding (OH vs. OCH₃) and electronic effects (F vs. OCH₃). | Use selective demethylation agents (e.g., BBr₃) or start with corresponding fluorinated/hydroxylated precursors. |
| Amino Group Bioisosteres | 3-hydroxy...; 3-fluoro...; 3-methyl... | To determine the necessity of the amino group as a hydrogen bond donor or basic center. | Synthesize via Sandmeyer reactions from the 3-amino intermediate or begin with the appropriately substituted benzoic acid. |
| Ring System Scaffolds | Replace benzene with pyridine, thiophene, etc. | To alter the core geometry, electronic distribution, and potential for new vector interactions. | Requires synthesis of the corresponding heterocyclic carboxylic acids. |
Modifications of the N,N-Diethylamide Moiety
| Modification Type | Example Analogue(s) | Rationale | Synthetic Adaptation |
| Alkyl Chain Variation | N,N-dimethyl...; N,N-di-n-propyl... | To investigate the influence of steric bulk and lipophilicity in the binding pocket. | Substitute the corresponding secondary amine (dimethylamine, di-n-propylamine) in the amide coupling step. |
| Cyclic Amines | 1-(pyrrolidin-1-yl)carbonyl...; 1-(morpholin-4-yl)carbonyl... | To introduce conformational constraint and explore additional polar contacts (e.g., morpholine oxygen). | Substitute the corresponding cyclic amine (pyrrolidine, morpholine) in the amide coupling step. |
| Introducing Basicity | 1-(piperazin-1-yl)carbonyl... | To add a basic center, which can be protonated at physiological pH, potentially improving solubility and forming ionic interactions. | Use Boc-protected piperazine in the coupling step, followed by deprotection with an acid like TFA. |
Chapter 4: Framework for Biological Evaluation
Given the structural similarities of substituted benzamides to known CNS agents, a logical starting point for a screening campaign would be to investigate their effects on dopamine and serotonin receptor systems.
Caption: Proposed screening cascade for novel benzamide analogues.
Protocol: Radioligand Binding Assay for Dopamine D₂ Receptor Affinity
This protocol provides a method to determine the binding affinity of the synthesized analogues for the human D₂ receptor.
Materials:
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Cell membranes expressing recombinant human D₂ receptors.
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Radioligand: [³H]-Spiperone or [³H]-Raclopride.
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Non-specific binding control: Haloperidol (10 µM).
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Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
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96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
Procedure:
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Prepare serial dilutions of the test compounds (analogues) in the assay buffer.
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In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the test compound dilution.
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Add 100 µL of the radioligand solution (e.g., [³H]-Spiperone at a final concentration of 0.2 nM).
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Add 50 µL of the D₂ receptor membrane preparation (5-10 µg protein per well).
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Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
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Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters three times with ice-cold assay buffer.
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Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
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Quantify the radioactivity using a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding. Determine the percent inhibition by the test compounds and calculate IC₅₀ values using non-linear regression analysis.
Chapter 5: Data Analysis and SAR Elucidation
The primary output from the screening cascade will be quantitative data on the potency and efficacy of each analogue. This data must be systematically organized to derive meaningful Structure-Activity Relationships.
Hypothetical SAR Data Table
The table below illustrates how data for a select set of hypothetical analogues might be presented to facilitate SAR analysis.
| Analogue ID | R¹ (at C3) | R² (at C4) | R³ (at C5) | Amide Group | D₂ Receptor Ki (nM) |
| Core | -NH₂ | -OCH₃ | -OCH₃ | -N(Et)₂ | 150 |
| ANA-01 | -OH | -OCH₃ | -OCH₃ | -N(Et)₂ | 350 |
| ANA-02 | -NH₂ | -OH | -OCH₃ | -N(Et)₂ | 25 |
| ANA-03 | -NH₂ | -F | -OCH₃ | -N(Et)₂ | 98 |
| ANA-04 | -NH₂ | -OCH₃ | -OCH₃ | -N(Me)₂ | 210 |
| ANA-05 | -NH₂ | -OCH₃ | -OCH₃ | Morpholine | 85 |
| ANA-06 | -NH₂ | -OCH₃ | -OCH₃ | Piperazine | 60 |
Interpretation of Hypothetical Data:
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ANA-01 vs. Core: Replacing the 3-amino group with a hydroxyl decreases affinity, suggesting the hydrogen bond donating and/or basic character of the amine is important.
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ANA-02 vs. Core: Replacing the 4-methoxy with a 4-hydroxyl group significantly increases affinity. This is a classic SAR observation, indicating a potential hydrogen bond donation to an acceptor group in the receptor that is not possible with the methoxy methyl cap.
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ANA-05 & ANA-06 vs. Core: Constraining the amide nitrogen substituents in a cyclic structure (morpholine, piperazine) improves affinity. The introduction of a basic nitrogen in the piperazine ring (ANA-06) is particularly beneficial, suggesting a potential salt-bridge interaction.
Conclusion and Future Perspectives
This guide has established a comprehensive, albeit prospective, framework for the exploration of structural analogues of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide. By systematically applying principles of medicinal chemistry, robust synthetic strategies, and a hierarchical biological screening cascade, researchers can efficiently navigate this chemical space. The proposed workflow, from rational design to SAR elucidation, provides a clear path for identifying novel compounds with potentially valuable therapeutic properties.
Promising lead compounds identified through this process would subsequently advance to more complex secondary and in vivo assays to evaluate their selectivity, pharmacokinetic profiles (ADME), and preliminary safety (Toxicity). Further optimization would then focus on fine-tuning the balance between potency, selectivity, and drug-like properties to develop a candidate for preclinical development.
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